molecular formula C15H29NO B1308435 N-(Decanoyl)piperidine CAS No. 5299-66-1

N-(Decanoyl)piperidine

Cat. No. B1308435
CAS RN: 5299-66-1
M. Wt: 239.4 g/mol
InChI Key: PWSPQJILWCTPAW-UHFFFAOYSA-N
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Description

“N-(Decanoyl)piperidine” is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant synthetic medicinal blocks for drug construction . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of methods for piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . The Knoevenagel Condensation is one such reaction involving piperidine .

Scientific Research Applications

Piperidine Derivatives in Pharmaceutical Research

Piperidine and its derivatives have significant roles in pharmaceutical research. For instance, electrochemical aminoxyl-mediated α-cyanation of secondary piperidines facilitates the creation of pharmaceutical building blocks. This process allows for cyanation adjacent to nitrogen without necessitating protection or substitution of the N-H bond, thus enabling the synthesis of unnatural amino acids (Lennox et al., 2018). Additionally, the synthesis and structure-activity relationships of acetylcholinesterase inhibitors involving 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds have been explored. These studies help in understanding how such compounds can be used as anti-acetylcholinesterase inhibitors, which are crucial in the treatment of diseases like Alzheimer's (Sugimoto et al., 1995).

Piperidine in Biological Studies

Piperidine compounds have been found to interact with biological systems in various ways. For example, piperidine has been demonstrated to inhibit the enteropathogenicity of Salmonella typhimurium. It does so by preventing the invasion of Salmonella into model intestinal epithelium, which suggests its potential use in antimicrobial strategies (Köhler et al., 2002). Moreover, the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines has been elucidated, which is significant in understanding DNA damage and repair mechanisms (Mattes et al., 1986).

Piperidine in Synthesis and Chemical Applications

The synthesis of highly functionalized piperidines is a hot topic in synthetic chemistry, given their broad applications in fields like medicinal chemistry and drug discovery. Piperidines serve as a versatile class of nitrogen-containing heterocycles, and different strategies for their synthesis have been developed, showcasing their importance in the chemical industry (Ardakani et al., 2020).

Piperidine in Nanotechnology

Piperidine has also found application in the field of nanotechnology. For instance, piperidine has been used to induce polarity conversion in single-walled carbon nanotube field-effect transistors. This demonstrates the versatility of piperidine derivatives in manipulating the electronic properties of nanomaterials, which can have significant implications in the development of electronic devices (Raj et al., 2011).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives .

properties

IUPAC Name

1-piperidin-1-yldecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-2-3-4-5-6-7-9-12-15(17)16-13-10-8-11-14-16/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSPQJILWCTPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399649
Record name N-(DECANOYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Decanoyl)piperidine

CAS RN

5299-66-1
Record name 1-(1-Piperidinyl)-1-decanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5299-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(DECANOYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AF Novak, JM Solar, RR Mod, FC Magne… - Journal of the American …, 1969 - Springer
… The somewhat better performance of the N-decanoyl morpholine and N-decanoyl-2,6-dimethylmorpholine, Samples 8 and 9, over that of the N-decanoylpiperidine, Sample 10, must …
Number of citations: 17 link.springer.com
H Huang, CM Morgan, RN Asolkar… - Journal of agricultural …, 2010 - ACS Publications
Discovery of novel natural herbicides has become crucial to overcome increasing weed resistance and environmental issues. In this article, we describe the finding that a methanol …
Number of citations: 69 pubs.acs.org
J Ahamad, S Uthirapathy, ET Anwer… - Current Traditional …, 2021 - ingentaconnect.com
Background: Azadirachta indica(Neem) is an important medicinal plant that is traditionally known for its insecticidal, and antimicrobial properties. Objective: The objective of present …
Number of citations: 0 www.ingentaconnect.com
F Chairunisa, M Safithri, D Andrianto… - Indonesian Journal …, 2023 - jurnal.unpad.ac.id
Degenerative diseases occurred due to several risk factors that are directly related to inflammation which affected several diseases such as coronary heart disease (CHD) and diabetes. …
Number of citations: 2 jurnal.unpad.ac.id
RG Putri, M Safithri, H Husnawati… - … Jurnal Penelitian Kimia - jurnal.uns.ac.id
Alzheimer adalah salah satu penyakit neurodegeneratif kronis dan menjadi penyakit yang sering dialami oleh orang lanjut usia. Perubahan yang terjadi dari penyakit Alzheimer, yakni …
Number of citations: 2 jurnal.uns.ac.id

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